molecular formula C10H12FIN2O2 B1439783 (4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester CAS No. 1237535-77-1

(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B1439783
CAS No.: 1237535-77-1
M. Wt: 338.12 g/mol
InChI Key: PUWIRYZSDQKVII-UHFFFAOYSA-N
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Description

(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a high-value chemical intermediate designed for pharmaceutical research and development. This compound integrates a tert-butoxycarbonyl (Boc) protecting group, a fluorine substituent, and an iodine atom on a pyridine core, making it a versatile building block for synthetic chemistry. The Boc group protects the amine functionality during synthetic sequences and can be readily removed under mild acidic conditions . The iodine and fluorine substituents are key handles for further structural elaboration via metal-catalyzed cross-couplings, such as Suzuki or Sonogashira reactions, and nucleophilic aromatic substitutions . This makes the compound particularly useful for creating a diverse array of more complex pyridine derivatives for screening in drug discovery programs. As a protected, multi-functionalized pyridine, it is expected to be a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules. This product is intended for research applications as a chemical building block. For Research Use Only. Not for human use. The final responsibility for the safe handling and compliant use of this material lies exclusively with the buyer.

Properties

IUPAC Name

tert-butyl N-(4-fluoro-3-iodopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FIN2O2/c1-10(2,3)16-9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWIRYZSDQKVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001194840
Record name 1,1-Dimethylethyl N-(4-fluoro-3-iodo-2-pyridinyl)carbamate
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Molecular Weight

338.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237535-77-1
Record name 1,1-Dimethylethyl N-(4-fluoro-3-iodo-2-pyridinyl)carbamate
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Record name 1,1-Dimethylethyl N-(4-fluoro-3-iodo-2-pyridinyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-fluoro-3-iodopyridin-2-yl)carbamate
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Preparation Methods

Formation of 5-((tert-Butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic Acid (Intermediate)

  • Starting from 2-fluorobenzene derivatives, the amino-methyl group is introduced and protected as a tert-butoxycarbonyl (Boc) carbamate.
  • The boronic acid functional group is installed, enabling subsequent Suzuki coupling.
  • This intermediate is crucial for coupling with halogenated pyridine derivatives to form the target compound.

Suzuki Coupling Reaction

  • The boronic acid intermediate reacts with a halogenated pyridine (such as 4-fluoro-3-iodo-pyridine) under Suzuki coupling conditions.
  • Typical catalysts include palladium complexes (e.g., Pd(PPh3)4).
  • The reaction is carried out in polar solvents such as tetrahydrofuran (THF) or dioxane with a base like potassium carbonate (K2CO3).
  • This step forms the (4-fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester skeleton.

Selective Hydrogenation or Reduction

  • The coupled product undergoes selective hydrogenation to reduce any unsaturated bonds or to remove protecting groups if necessary.
  • Conditions involve hydrogen gas under mild pressure with catalysts such as palladium on carbon (Pd/C).
  • The tert-butyl carbamate group remains intact, preserving the carbamic acid ester functionality.

Detailed Reaction Conditions and Parameters

Step Reaction Type Reagents/Conditions Notes Yield (%) (Reported)
1 Boronic acid formation Boc-protection, boronation of fluorobenzene Use of tert-butyl carbamate protecting group High (>85%)
2 Suzuki coupling Pd(PPh3)4 catalyst, K2CO3 base, THF solvent, reflux or room temp Coupling with 4-fluoro-3-iodopyridine Moderate to high (70-90%)
3 Selective hydrogenation H2 gas, Pd/C catalyst, mild pressure, ambient temperature Preserves tert-butyl carbamate group High (>90%)

Research Findings and Optimization Notes

  • The Suzuki coupling step is critical and requires optimization of catalyst loading, base, and solvent to maximize yield and minimize side reactions.
  • Selective hydrogenation conditions must be carefully controlled to avoid deprotection or over-reduction.
  • The tert-butyl carbamate group provides stability during the coupling and reduction steps, facilitating purification.
  • Alternative methods such as Grignard reactions have been reported for related pyridinyl ketones but are less common for this carbamate ester.

Summary of Key Intermediates

Compound Number Description Role in Synthesis
Compound 11 5-((tert-Butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid Boronic acid intermediate for Suzuki coupling
Compound 13 (4-Fluoro-2-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester Product of Suzuki coupling, precursor to final compound

Chemical Reactions Analysis

(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the iodine atom to hydrogen.

  • Substitution: The fluorine and iodine atoms can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and potassium fluoride (KF) are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with hydrogen replacing iodine.

  • Substitution Products: Derivatives with different nucleophiles replacing fluorine or iodine.

Scientific Research Applications

(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester: has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways involving pyridine derivatives.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and related tert-butyl carbamate derivatives:

Compound Name Substituents on Pyridine Ring Key Functional Groups/Modifications Evidence Source
(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester 4-F, 3-I, pyridin-2-yl Halogens (F, I); tert-butyl carbamate
(4-Chloro-3-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester 4-Cl, 3-CF3, phenyl Chlorine, trifluoromethyl
tert-Butyl (2-chloro-3-fluoro-pyridin-4-yl)carbamate 2-Cl, 3-F, pyridin-4-yl Halogens (Cl, F); positional isomer
(4′-Cyano-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-yl)-carbamic acid tert-butyl ester 4′-CN, bipyridinyl Cyano group; bicyclic structure
[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester 4-Cl-pyrimidinyl, piperidinyl Pyrimidine core; piperidine substitution
Key Observations:
  • Halogen Effects : The target compound’s iodine atom (3-position) enhances its utility in Suzuki-Miyaura cross-coupling reactions due to iodine’s superior leaving-group ability compared to chlorine or fluorine . Fluorine at the 4-position improves metabolic stability in drug candidates, a feature shared with compounds like (3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester .
  • Positional Isomerism : The pyridin-2-yl scaffold in the target compound contrasts with pyridin-4-yl derivatives (e.g., ), altering electronic distribution and binding interactions in biological targets .

Physicochemical Properties

  • Solubility: The iodo group reduces aqueous solubility relative to cyano or methyl derivatives (e.g., and ) .
  • Stability : The tert-butyl carbamate group provides hydrolytic stability across all compounds, but iodine’s steric bulk may slow enzymatic degradation compared to smaller halogens .

Biological Activity

(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC10H12F1I1N2O2
Molecular Weight320.127 g/mol
Density1.652 g/cm³
Melting Point158-158.5 ºC
Boiling Point321 ºC
Flash Point147.9 ºC

Anticancer Properties

Recent studies indicate that derivatives of pyridine, including this compound, exhibit significant anticancer activity . For instance, compounds with similar structures have shown enhanced cytotoxicity against various cancer cell lines. Research has demonstrated that certain pyridine derivatives can induce apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cancer progression. For example, compounds containing a pyridine moiety have been shown to inhibit the IκB kinase (IKK) pathway, which plays a crucial role in the NF-κB signaling cascade associated with inflammation and cancer development . The structural characteristics of these compounds allow for stable hydrophobic interactions within the catalytic sites of target proteins.

Case Studies

Several notable studies highlight the biological efficacy of pyridine derivatives:

  • Study on Cytotoxicity : A study published in Bioorganic and Medicinal Chemistry Letters demonstrated that a related pyridine derivative exhibited significant cytotoxic effects on FaDu hypopharyngeal carcinoma cells, indicating potential for development as an anticancer therapeutic .
  • Alzheimer's Disease : Research has also explored the potential of pyridine derivatives in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in managing cholinergic dysfunction associated with Alzheimer's disease .
  • Herbicidal Activity : Beyond medicinal applications, some studies have investigated the herbicidal properties of pyridine derivatives, suggesting their utility in agricultural settings for controlling unwanted plant growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound indicates that modifications to the pyridine ring significantly influence its biological activity. The presence of halogen substituents (such as fluorine and iodine) is crucial for enhancing interaction with biological targets and improving potency against various diseases .

Q & A

Q. What are the standard synthetic routes for synthesizing (4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester?

  • Methodological Answer : The synthesis typically involves:
  • Boc Protection : Reacting the amine group of the pyridine precursor with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) under mild conditions to introduce the tert-butyl carbamate group .
  • Halogenation : Sequential iodination and fluorination. Iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS), while fluorination may employ reagents like Selectfluor or DAST, depending on the substrate’s reactivity. Solvent choice (e.g., DCM, THF) and temperature control (0–25°C) are critical for regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the pure product .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Key parameters include:
  • Solvent Selection : THF or DCM enhances solubility of intermediates, as seen in Boc protection reactions . Polar aprotic solvents (e.g., DMF) may improve halogenation efficiency.
  • Catalysts : Acid catalysts (e.g., triflic acid) can accelerate tert-butylation, but fluorinated acids like TFA may reduce yields due to competing side reactions .
  • Temperature : Low temperatures (0–5°C) minimize decomposition during halogenation.
  • Workflow Table :
StepReagents/ConditionsYield Optimization TipsReference
Boc ProtectionBoc₂O, THF, 2 h, RTUse excess Boc₂O (1.2 eq)
IodinationNIS, DCM, 0°C, 12 hMonitor by TLC for completion
FluorinationSelectfluor, DMF, 40°CAvoid moisture

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :
  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the tert-butyl ester. Desiccate to avoid moisture-induced degradation .
  • Light Sensitivity : Protect from UV light, as iodinated pyridines are prone to photodehalogenation .
  • pH Stability : Avoid strong acids (risk of Boc deprotection) and bases (risk of ester saponification) .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination and fluorination be addressed?

  • Methodological Answer :
  • Directed Metalation : Use directing groups (e.g., amines, methoxy) on the pyridine ring to guide halogenation. For example, the 3-iodo substituent in related compounds is stabilized by ortho-directing effects .
  • Computational Modeling : DFT calculations predict electrophilic aromatic substitution (SEAr) sites. For fluorination, meta-fluorine placement may require steric control via bulky reagents .
  • Experimental Validation : Use LCMS and ¹⁹F NMR to confirm regiochemistry .

Q. What mechanistic insights explain Boc deprotection inefficiencies under acidic conditions?

  • Methodological Answer :
  • Acid Strength : Strong acids (HCl, TFA) cleave the Boc group efficiently, but competing side reactions (e.g., ester hydrolysis) may occur. Use milder acids (e.g., p-TsOH) in DCM to selectively deprotect the amine without affecting the tert-butyl ester .
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify intermediate carbocation formation during Boc cleavage .

Q. Which analytical techniques are most reliable for structural characterization?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine coupling constants in ¹H NMR, ¹⁹F NMR for fluorine environment) .
  • LCMS/HPLC : High-resolution LCMS (e.g., m/z 320.13 [M+H]⁺) and reverse-phase HPLC (C18 column, acetonitrile/water gradient) validate purity and molecular weight .
  • X-ray Crystallography : Resolves ambiguity in regiochemistry for crystalline derivatives .

Q. How can solubility limitations in cross-coupling reactions be mitigated?

  • Methodological Answer :
  • Salt Formation : Use fluorinated acids (e.g., TFA) to form soluble ammonium salts of intermediates, enabling homogeneous reaction conditions .
  • Microwave Synthesis : Enhance reaction rates in low-solubility systems via microwave-assisted heating (e.g., 100°C, DMF) .

Q. How to resolve contradictory yield data in scaled-up syntheses?

  • Methodological Answer :
  • Scale-Up Adjustments : Reduce equivalents of volatile reagents (e.g., Boc₂O) to minimize side reactions. Use flow chemistry for exothermic steps like iodination .
  • DoE (Design of Experiments) : Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design identified THF/water (9:1) as optimal for Boc protection scalability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester

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